OPB-31121
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
OPB-31121 is an orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. OPB-31121 inhibits the phosphorylation of STAT3, which prevents binding of STAT3 to DNA sequences on a variety of STAT3-responsive promoters and may result in the inhibition of STAT3-mediated transcription and, potentially, the inhibition of tumor cell proliferation. STAT3 is constitutively activated in a variety of cancers, contributing to the loss of cell growth control and neoplastic transformation.
Scientific Research Applications
Antitumor Activity in Advanced Solid Tumors
OPB-31121, an oral STAT3 inhibitor, has shown promise in the treatment of advanced solid tumors. A phase I study revealed its potential as a safe and well-tolerated option, with preliminary antitumor activity observed in patients with advanced solid tumors. Notably, two patients with colon and rectal cancer exhibited tumor shrinkage, and a gastric cancer patient showed continued response up to cycle 13 before disease progression (Oh et al., 2015).
Efficacy in Gastric Cancer Cells
In gastric cancer cells, OPB-31121 was found to downregulate JAK2 and gp130 expression, inhibit JAK2 phosphorylation, and ultimately inhibit STAT3 phosphorylation. This resulted in decreased cell proliferation and induced apoptosis of gastric cancer cells. Moreover, OPB-31121 showed synergism with 5-fluorouracil and cisplatin, suggesting its potential for combined cancer therapies (Kim et al., 2013).
Application in Hematopoietic Malignancies
OPB-31121 has demonstrated significant antitumor effects on leukemia with STAT-addictive oncokinases. Its ability to inhibit STAT3 and STAT5 phosphorylation, without affecting upstream kinase activity, led to growth inhibition in various hematopoietic malignant cells. The inhibitor was particularly effective against multiple myeloma, Burkitt lymphoma, and leukemia with BCR–ABL, FLT3/ITD, and JAK2 V617F oncokinases (Hayakawa et al., 2013).
properties
Product Name |
OPB-31121 |
---|---|
IUPAC Name |
NONE |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
OPB31121; OPB-31121; OPB 31121; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.